molecular formula C12H17NO4S B2482422 {1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol CAS No. 92993-54-9

{1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol

Cat. No.: B2482422
CAS No.: 92993-54-9
M. Wt: 271.33
InChI Key: IISOMQJAPNZTPN-UHFFFAOYSA-N
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Description

{1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol is a chemical compound with a complex structure that includes an azetidine ring, a sulfonyl group, and two hydroxymethyl groups

Properties

IUPAC Name

[3-(hydroxymethyl)-1-(4-methylphenyl)sulfonylazetidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-10-2-4-11(5-3-10)18(16,17)13-6-12(7-13,8-14)9-15/h2-5,14-15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISOMQJAPNZTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with azetidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with formaldehyde to introduce the hydroxymethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

{1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

Medicinal Chemistry

The compound's azetidine structure is significant in medicinal chemistry due to its potential to act as a pharmacophore. Azetidines are known for their diverse biological activities, including antibacterial and antifungal properties. The sulfonyl group enhances the compound's reactivity and may improve its interaction with biological targets.

Case Studies

  • Antitumor Activity : Research has indicated that compounds similar to {1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol exhibit antitumor properties. A study demonstrated that azetidine derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Another study focused on the antimicrobial activity of azetidine derivatives, revealing that certain modifications could enhance their efficacy against resistant strains of bacteria . This suggests that {1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol may also possess similar properties.

Synthetic Utility

The compound serves as a precursor in the synthesis of more complex molecules. Its ability to generate reactive intermediates under mild conditions makes it suitable for further functionalization. For instance, it can be transformed into various derivatives through reactions involving nucleophiles, which can lead to new drug candidates with improved pharmacological profiles .

Mechanism of Action

The mechanism of action of {1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol involves its interaction with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group and azetidine ring play crucial roles in these interactions, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}diamine
  • {1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}diethylamine

Uniqueness

Compared to similar compounds, {1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol is unique due to the presence of hydroxymethyl groups, which can participate in additional chemical reactions and enhance its versatility in various applications.

Biological Activity

The compound {1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol is a derivative of azetidine, a four-membered cyclic amine known for its diverse biological activities. This article reviews the biological activity associated with this compound, particularly focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Azetidine derivatives, including those with sulfonyl substitutions, have shown significant antimicrobial properties. The compound is hypothesized to exhibit activity against various bacterial strains due to structural features that enhance its interaction with microbial targets.

Table 1: Antimicrobial Activity of Azetidine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Activity Level
1Staphylococcus aureus8 µg/mLHigh
2Escherichia coli16 µg/mLModerate
3Mycobacterium tuberculosis4 µg/mLVery High
4Salmonella typhi32 µg/mLModerate

Research indicates that azetidine derivatives can inhibit the growth of multidrug-resistant strains of Mycobacterium tuberculosis by interfering with cell envelope biogenesis and mycolic acid biosynthesis . The presence of the sulfonyl group in {1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol may enhance its efficacy against these pathogens.

Anti-inflammatory Properties

In addition to antimicrobial effects, azetidine derivatives have been reported to possess anti-inflammatory activities. The sulfonyl group is known to influence the biological activity of compounds by modulating their interaction with inflammatory pathways.

Case Study: Anti-inflammatory Effects

In a recent study, various azetidine derivatives were evaluated for their anti-inflammatory potential using in vitro assays. The results demonstrated that compounds similar to {1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol exhibited significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Potential

Emerging evidence suggests that azetidine derivatives may also possess anticancer properties. Some studies have indicated that these compounds can act as inhibitors of tumor necrosis factor-alpha (TNF-alpha) converting enzyme (TACE), which plays a crucial role in cancer progression.

Table 2: Anticancer Activity of Azetidine Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
AHeLa15TACE inhibition
BMCF-710Induction of apoptosis
CA54920Cell cycle arrest

Mechanistic Insights

The biological activities of {1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol can be attributed to its structural characteristics. The azetidine ring contributes to its ability to interact with biological targets effectively. Studies suggest that modifications in the substituent groups significantly impact the compound's activity profile .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of {1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol?

The synthesis typically involves sulfonylation of azetidine precursors under controlled conditions. For example, bromomethyl intermediates (e.g., [3-bromomethyl-1-(4-methylphenyl-sulfonyl)azetidin-3-yl]methanol) are synthesized via nucleophilic substitution using 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base . Subsequent hydrolysis or alcohol protection steps may optimize yield and purity. Reaction monitoring via TLC and purification by column chromatography are recommended .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • X-ray crystallography : Resolves stereochemical ambiguities and confirms spatial arrangements. For related sulfonamide-azetidine systems, R-factors < 0.05 and high data-to-parameter ratios (>15:1) ensure reliability .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify sulfonyl group integration (~7.2–7.8 ppm for aromatic protons) and azetidine ring protons (3.5–4.5 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ for exact mass confirmation) .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during synthesis?

Stereoselective synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantiopure starting materials. Hirshfeld surface analysis (e.g., dnorm_{\text{norm}} mapping) can identify non-covalent interactions (C–H···O, π-stacking) that influence crystal packing and stereoselectivity . Computational tools like Gaussian or ORCA for transition-state modeling help predict selectivity in sulfonylation steps .

Q. What computational strategies predict the compound’s biological interactions or pharmacokinetics?

  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) to assess reactivity with biological targets .
  • Molecular docking : Screens against protein databases (e.g., PDB) to identify potential binding sites. For sulfonamide derivatives, sulfonyl oxygen atoms often engage in hydrogen bonding with serine or lysine residues .
  • ADMET prediction : Tools like SwissADME evaluate logP (lipophilicity) and BBB permeability, critical for CNS-targeted applications .

Q. How do solvent polarity and reaction temperature influence synthetic yields?

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonylation rates but may increase side reactions. Methanol/water mixtures (7:3 v/v) at 0–5°C are optimal for azetidine ring stabilization . Kinetic studies (e.g., Arrhenius plots) can quantify activation energies for temperature-dependent steps .

Methodological Considerations

Q. What analytical workflows resolve contradictions in spectral data (e.g., unexpected NOEs in NMR)?

  • 2D NMR (COSY, NOESY) : Differentiates diastereomers by correlating through-space interactions.
  • Dynamic NMR : Detects ring puckering in azetidine derivatives at variable temperatures .
  • Synchrotron XRD : Provides ultrahigh-resolution data (<1.0 Å) for ambiguous electron density regions .

Q. How can reaction byproducts be minimized during large-scale synthesis?

  • Flow chemistry : Continuous processing reduces thermal degradation and improves reproducibility .
  • Design of Experiments (DoE) : Optimizes parameters (e.g., stoichiometry, pH) via response surface methodology .

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